molecular formula C12H6ClF3N2O3 B1487052 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol CAS No. 161949-57-1

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol

Cat. No. B1487052
M. Wt: 318.63 g/mol
InChI Key: RMQDKZZDTHCVOU-UHFFFAOYSA-N
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Patent
US06165941

Procedure details

6.2 g (110 mmol) of iron powder were heated to reflux temperature in a mixture of 66 ml of methanol and 33 ml of glacial acetic acid and treated in portions with a total of 11.7 g (36.7 mmol) of 3-chloro-2-(4-hydroxy-3-nitrophenyl)-5-trifluoromethylpyridine. After addition was complete. The mixture was heated for a further 2 hours at reflux temperature, allowed to cool and diluted with 130 ml of ethyl acetate. The solid components were separted off, washed with ethyl acetate and discarded. The filtrate was treated with water so that two phases were formed. The aqueous phase was separated off and extracted twice with ethyl acetate. The combined organic phases were washed with water, dried over sodium sulfate and filtered through silica gel. Yield: 7.8 g (74%) of a dark oil.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
6.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([N+:19]([O-])=O)[CH:13]=2)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1>CO.C(O)(=O)C.C(OCC)(=O)C.[Fe]>[Cl:1][C:2]1[C:3]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([NH2:19])[CH:13]=2)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Step Two
Name
Quantity
66 mL
Type
solvent
Smiles
CO
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
6.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The filtrate was treated with water so that two phases
CUSTOM
Type
CUSTOM
Details
were formed
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated off
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through silica gel

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)C1=CC(=C(C=C1)O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.